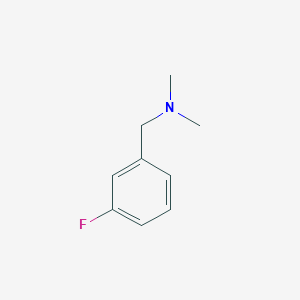

3-Fluoro-N,N-dimethyl-Benzenemethanamine

Description

3-Fluoro-N,N-dimethyl-Benzenemethanamine (CAS: Not explicitly provided; inferred formula: C₉H₁₂FN) is a fluorinated aromatic amine derivative. Structurally, it consists of a benzene ring substituted with a fluorine atom at the 3-position and a dimethylated methanamine group (-CH₂N(CH₃)₂) at the benzylic position. Synonyms include N,N-dimethyl-3-fluorobenzylamine and 3-fluoro-N,N-dimethylbenzylamine .

Properties

CAS No. |

770-18-3 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C9H12FN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 |

InChI Key |

PVWQBWUMBSZSPU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-Benzenemethanamine typically involves the reaction of 3-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-N,N-dimethyl-Benzenemethanamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-Benzenemethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-Benzenemethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,N-dimethyl-Benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₂FN

- Molecular Weight : ~153.19 g/mol (calculated from analogous compounds in ).

- Chemical Structure: The fluorine atom’s electron-withdrawing nature influences the compound’s electronic properties, reducing the basicity of the dimethylamine group compared to non-fluorinated analogs.

This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of fluorinated amines in drug design .

Comparison with Similar Compounds

The table below compares 3-Fluoro-N,N-dimethyl-Benzenemethanamine with structurally related compounds, focusing on substituent effects and physicochemical properties.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (F, CF₃) : Fluorine and trifluoromethyl groups reduce amine basicity (lower pKa) compared to bromine or methyl groups .

- Molecular Weight : Bromine and trifluoromethyl substituents significantly increase molecular weight, affecting solubility and volatility .

Physical Properties :

- Boiling Points : Trifluoromethyl derivatives (e.g., 223.4°C ) have higher boiling points than fluorine or methyl analogs due to increased molecular weight and dipole interactions.

- Lipophilicity : Fluorine and trifluoromethyl groups enhance lipid solubility, critical for blood-brain barrier penetration in drug candidates .

Synthetic Routes :

Industrial Relevance

- Brominated derivatives (e.g., C₉H₁₂BrN ) are used in polymer crosslinking, while dimethylated amines serve as ligands in catalysis .

Biological Activity

3-Fluoro-N,N-dimethyl-Benzenemethanamine, also known as 3-Fluoromethamphetamine (3-FMA), is a fluorinated derivative of methamphetamine. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its stimulant effects and interactions with neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of 3-FMA, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H14FN

- Molecular Weight : 169.23 g/mol

- IUPAC Name : 3-Fluoro-N,N-dimethyl-benzenemethanamine

- Canonical SMILES : CC(NC(C1=CC=CC=C1)F)(C)C

3-FMA primarily acts as a monoamine releasing agent , influencing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The presence of the fluorine atom alters its interaction with the monoamine transporters, enhancing its potency and altering its pharmacokinetic profile compared to non-fluorinated analogs.

Key Actions:

- Dopamine Release : Increases dopamine levels in the synaptic cleft by promoting its release from presynaptic neurons.

- Norepinephrine and Serotonin Modulation : Similar to other amphetamines, it also affects norepinephrine and serotonin levels, contributing to its stimulant effects.

Stimulant Effects

Research indicates that 3-FMA exhibits stimulant properties comparable to those of traditional amphetamines. Studies have shown that it can enhance locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Neurotoxicity

While stimulants can be beneficial therapeutically, they also pose risks for neurotoxicity. Preliminary studies indicate that high doses of 3-FMA may lead to neurotoxic effects similar to those observed with methamphetamine, particularly concerning dopaminergic neurons.

Study on Locomotor Activity

A study published in a pharmacological journal assessed the locomotor activity induced by 3-FMA in rodents. The results indicated a significant increase in activity levels at doses ranging from 1 to 5 mg/kg, suggesting robust stimulant effects. The study concluded that 3-FMA could serve as a model for understanding the mechanisms underlying stimulant-induced hyperactivity.

Neurotoxicity Assessment

Another research effort focused on the neurotoxic potential of 3-FMA. In vitro assays demonstrated that exposure to high concentrations led to increased oxidative stress markers in neuronal cell lines. This finding aligns with concerns regarding the long-term use of similar compounds and their potential for inducing neurodegenerative changes.

Comparative Analysis with Related Compounds

| Compound | Dopamine Release | Norepinephrine Release | Neurotoxicity Risk |

|---|---|---|---|

| 3-Fluoro-N,N-dimethyl-Benzenemethanamine | High | Moderate | Moderate |

| Methamphetamine | Very High | High | High |

| Amphetamine | High | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.